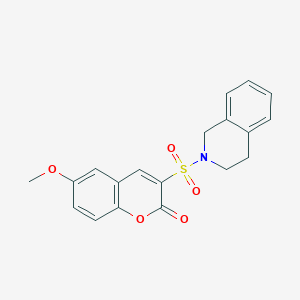

3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-6-methoxy-2H-chromen-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of 3,4-dihydroisoquinolin-2(1H)-ylsulfonyl benzoic acid . Compounds with the 3,4-dihydroisoquinolin-2(1H)-yl structure are known to exhibit various biological and pharmacological properties .

Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds such as 3,4-dihydroisoquinolin-2(1H)-yl derivatives have been synthesized using various methods. For instance, one method involves N-alkylation of 3,3’-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts .Scientific Research Applications

- THIQ analogs have shown promise as potential anticancer agents. Their ability to inhibit cell proliferation, induce apoptosis, and interfere with tumor growth pathways makes them interesting candidates for cancer therapy .

- Neurodegenerative disorders, such as Alzheimer’s and Parkinson’s diseases, involve oxidative stress and inflammation. THIQ derivatives exhibit neuroprotective effects by modulating these processes, potentially slowing down disease progression .

- Some THIQ-based compounds demonstrate antimicrobial properties. They can inhibit bacterial and fungal growth, making them relevant for developing novel antibiotics or antifungal agents .

- Inflammation plays a crucial role in various diseases. THIQ analogs have been investigated for their anti-inflammatory effects, which could be valuable in conditions like rheumatoid arthritis or inflammatory bowel diseases .

- Monoamine oxidase (MAO) inhibitors are used in treating depression and other psychiatric disorders. THIQ derivatives exhibit MAO inhibition, potentially contributing to their antidepressant properties .

- THIQ-based compounds have been explored for their cardiovascular effects. They may influence blood pressure regulation, vasodilation, and platelet aggregation, making them relevant in cardiovascular research .

Anticancer Properties

Neuroprotective Effects

Antimicrobial Activity

Anti-inflammatory Potential

Monoamine Oxidase Inhibition

Cardiovascular Applications

These applications highlight the versatility of THIQ analogs, including the compound . Researchers continue to explore their mechanisms of action and therapeutic potential in various fields. If you need further details or additional applications, feel free to ask! 😊

properties

IUPAC Name |

3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-6-methoxychromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO5S/c1-24-16-6-7-17-15(10-16)11-18(19(21)25-17)26(22,23)20-9-8-13-4-2-3-5-14(13)12-20/h2-7,10-11H,8-9,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQGPCGMQYDEWBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=O)C(=C2)S(=O)(=O)N3CCC4=CC=CC=C4C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-methoxy-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2H-chromen-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-fluorophenyl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2449748.png)

![2-{3-[4-(Dimethylamino)phenyl]-2-propenylidene}-7-(4-methoxyphenoxy)-3-phenyl-1-indanone](/img/structure/B2449755.png)

![N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}-4-(trifluoromethyl)benzamide](/img/structure/B2449758.png)

![2-((3-ethyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-ethylphenyl)acetamide](/img/structure/B2449760.png)